molecular formula C10H7F3N2 B1353967 8-(Trifluoromethyl)quinolin-5-amine CAS No. 161431-57-8

8-(Trifluoromethyl)quinolin-5-amine

Cat. No. B1353967
M. Wt: 212.17 g/mol
InChI Key: MFLUPLVEVVDFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Antibacterial Activity

The synthesis of novel 1-trifluoromethyl-4-quinolone derivatives, including 8-(Trifluoromethyl)quinolin-5-amine, involved an oxidative desulfurization-fluorination reaction to introduce the trifluoromethyl group at the N-1 position. This key step was crucial in the development of compounds with significant antibacterial activity, with one derivative exhibiting comparable effects to norfloxacin against various bacterial strains .

Molecular Structure Analysis

The molecular structure of 8-(Trifluoromethyl)quinolin-5-amine derivatives has been explored through various studies. For instance, the crystal structure of related compounds, such as 5,8-quinolinediones with acetylenic amine derivatives, was determined, revealing the influence of substituent position on crystal structure and hydrogen bonding . Additionally, the proton-transfer compound of 8-aminoquinoline with toluene-4-sulfonic acid showed unique protonation at the 8-amino group, forming a linear polymer structure through hydrogen bonding .

Chemical Reactions Analysis

The reactivity of 8-(Trifluoromethyl)quinolin-5-amine derivatives has been demonstrated in various chemical reactions. For example, the reaction with active methylene compounds led to the formation of novel fluorine-containing 1,7-phenanthroline derivatives, showcasing the versatility of these compounds in synthesizing nitrogen-containing heterocyclic systems . Furthermore, the ambiphilic molecule 8-(dimesitylboryl)quinoline exhibited rapid hydrolysis and formed coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), indicating the potential for diverse chemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(Trifluoromethyl)quinolin-5-amine derivatives have been studied through various spectroscopic and computational methods. For instance, IR spectral analysis supplemented by density functional theory (DFT) calculations provided insights into the influence of substituents on the carbonyl stretching IR bands . The solution behavior and spin-switching properties of related iron(II)-based coordination compounds were also investigated, highlighting the sensitivity of these properties to changes in the coordination environment .

Scientific Research Applications

Antimicrobial Properties

8-(Trifluoromethyl)quinolin-5-amine has shown potential in the synthesis of novel compounds with significant antimicrobial properties. For instance, it has been used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which demonstrated considerable antibacterial and antifungal activity (Holla et al., 2006). Additionally, quinoline derivatives containing 1,2,4-triazole moiety, synthesized from derivatives of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide, showed very good antimicrobial activity, comparable to standard drugs (Eswaran, Adhikari, & Shetty, 2009).

Anti-inflammatory and Antioxidant Activity

Compounds synthesized from quinolinyl amine nitriles, which include 8-(Trifluoromethyl)quinolin-5-amine, have been studied for their antidiabetic, anti-inflammatory, and antioxidant activities. The findings indicated moderate-to-good activity, suggesting the potential of these compounds in medical applications (Dalavai, Gomathi, Naresh, & Khan, 2020).

Applications in Organic Synthesis

8-(Trifluoromethyl)quinolin-5-amine plays a role in the synthesis of various organic compounds. For example, its interaction with sodium and potassium amides in liquid ammonia has been explored for the synthesis of quinoline-2-amines (Gurskaya, Selivanova, & Shteingarts, 2012). It has also been used in the synthesis and characterization of aluminum and zinc complexes, which are active catalysts for the ring-opening polymerization of ɛ-caprolactone (Qiao, Ma, & Wang, 2011).

Catalysis and Chemical Reactions

8-(Trifluoromethyl)quinolin-5-amine has been involved in various catalytic and chemical processes. For instance, it played a role in the solvothermal in situ domino N-alkylation reaction assisted by ferrous sulfate (Zhong et al., 2017). Furthermore, it has been used in the copper-catalyzed 5-position-selective C-H trifluoromethylation of 8-aminoquinoline derivatives (Kuninobu, Nishi, & Kanai, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

8-(trifluoromethyl)quinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)6-2-1-5-15-9(6)7/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLUPLVEVVDFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433775
Record name 8-(trifluoromethyl)quinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)quinolin-5-amine

CAS RN

161431-57-8
Record name 8-(trifluoromethyl)quinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Trifluoromethyl)quinolin-5-amine
Reactant of Route 2
Reactant of Route 2
8-(Trifluoromethyl)quinolin-5-amine
Reactant of Route 3
8-(Trifluoromethyl)quinolin-5-amine
Reactant of Route 4
Reactant of Route 4
8-(Trifluoromethyl)quinolin-5-amine
Reactant of Route 5
8-(Trifluoromethyl)quinolin-5-amine
Reactant of Route 6
Reactant of Route 6
8-(Trifluoromethyl)quinolin-5-amine

Citations

For This Compound
1
Citations
K Takeda, T Terauchi, M Hashizume, K Shikata… - Bioorganic & medicinal …, 2012 - Elsevier
We previously reported a series of 8-methyl-2-aryl-5-alkylaminoquinolines as a novel class of corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists. A critical issue encountered …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.